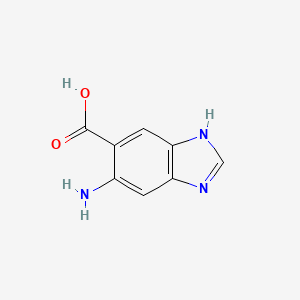

5-Amino-1H-benzimidazole-6-carboxylic acid

Overview

Description

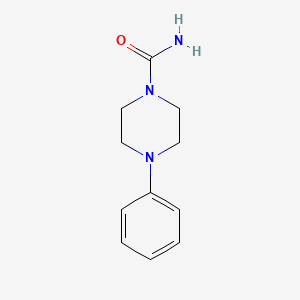

5-Amino-1H-benzimidazole-6-carboxylic acid is a compound that contains a total of 21 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 imidazole .

Synthesis Analysis

The synthesis of benzimidazoles, including 5-Amino-1H-benzimidazole-6-carboxylic acid, can be achieved through a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method has been used to convert an extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids into the corresponding benzimidazoles with a yield of 80–99% .Molecular Structure Analysis

The molecular structure of 5-Amino-1H-benzimidazole-6-carboxylic acid includes a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . The benzimidazole core has a structural similarity to purine, making it a key structural motif in drug design .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles include a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

The molecular formula of 5-Amino-1H-benzimidazole-6-carboxylic acid is C8H7N3O2 . It has an average mass of 162.15 Da and a monoisotopic mass of 162.042923 Da .Scientific Research Applications

- Application : Researchers explore this compound as a scaffold for designing novel drugs due to its benzimidazole core. It can serve as a building block for synthesizing bioactive molecules, especially those targeting enzymes, receptors, or disease pathways .

- Use : Researchers investigate its effectiveness in protecting metals (e.g., steel) against corrosion in aggressive environments .

- Alpha-Aminobenzimidazoles : The compound serves as a precursor for alpha-aminobenzimidazoles. These are valuable synthons used as chiral ligands in chemical catalysis and drug discovery .

- Application : Drug-specific monoclonal antibodies have been generated against 5-benzimidazolecarboxylic acid. These antibodies find use in immunoassays and targeted therapies .

Drug Discovery and Medicinal Chemistry

Corrosion Inhibition

Catalysis and Ligand Synthesis

Monoclonal Antibody Production

Material Science and Synthesis

Mechanism of Action

While the specific mechanism of action for 5-Amino-1H-benzimidazole-6-carboxylic acid is not mentioned in the retrieved sources, benzimidazoles are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses . They are also actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-5-carboxylic acid, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Benzimidazoles, including 5-Amino-1H-benzimidazole-6-carboxylic acid, have shown promising applications in biological and clinical studies . Due to the high prevalence of benzimidazoles within medicinal organic molecules, there is considerable interest in developing efficient approaches for their synthesis . Future research may focus on improving the synthesis process and exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name |

6-amino-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUKNYKTXCZOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669074 | |

| Record name | 5-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-benzimidazole-6-carboxylic acid | |

CAS RN |

863216-51-7 | |

| Record name | 5-Amino-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)